Sodium picrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

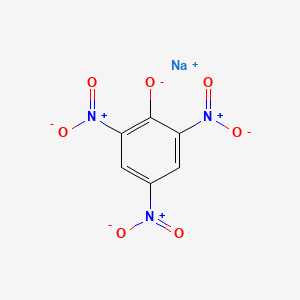

Sodium picrate, also known as this compound, is a useful research compound. Its molecular formula is C6H3N3NaO7+ and its molecular weight is 252.09 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Analytical Chemistry

2.1 Spectrophotometric Applications

Sodium picrate is utilized in spectrophotometric determinations due to its ability to form stable complexes with different analytes. For instance, it reacts with creatinine to form a 1:1 adduct, which is characterized by a stability constant of log K = 4.26 . This reaction is first-order concerning the concentrations of both picric acid and creatinine, making this compound a valuable reagent for quantitative analysis.

2.2 Standard Reference Materials

This compound serves as a standard reference material in various analytical methodologies, particularly in the measurement of metal ions and other analytes. Its consistent behavior under defined conditions allows for accurate calibration of instruments used in industrial and clinical laboratories .

Toxicological Studies

3.1 Safety Assessments

Research has been conducted to evaluate the safety of sodium picramate (a related compound) for use in cosmetics, indicating that it can be used safely at concentrations up to 1% . Toxicological studies have revealed that high doses can lead to adverse effects, including changes in organ weights and histological alterations in rats . The No Observed Adverse Effect Level (NOAEL) for sodium picramate was determined to be 5 mg/kg body weight per day, highlighting the importance of dosage control in applications involving this compound.

Material Science

4.1 Lead Picrates

This compound has been investigated for its potential applications in creating lead picrates, which are noted for their instability compared to other compounds synthesized from lead acetate . This property is essential for developing materials that require specific thermal or explosive characteristics.

4.2 Use in Steel Production

In steel production, this compound is employed as part of the quality assurance processes where precise measurements are critical. Its role as a reagent helps ensure that the chemical composition of steel meets industry standards .

Case Studies

Propiedades

Número CAS |

3324-58-1 |

|---|---|

Fórmula molecular |

C6H3N3NaO7+ |

Peso molecular |

252.09 g/mol |

Nombre IUPAC |

sodium;2,4,6-trinitrophenolate |

InChI |

InChI=1S/C6H3N3O7.Na/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;/h1-2,10H;/q;+1/p-1 |

Clave InChI |

ZVUUCUFDAHKLKT-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].[Na+] |

SMILES canónico |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].[Na+] |

Sinónimos |

2,4,6-trinitrophenol picrate picric acid picric acid, ammonium salt picric acid, lead (2+) salt picric acid, potassium salt picric acid, sodium salt trinitrophenol |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.